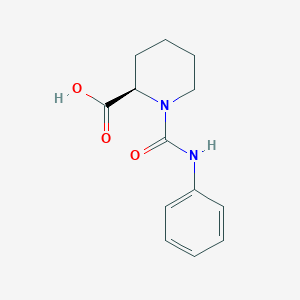![molecular formula C19H14F4 B14224130 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene CAS No. 797048-06-7](/img/structure/B14224130.png)
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene is a chemical compound characterized by the presence of multiple fluorine atoms and a pent-1-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene typically involves the coupling of 3,4-difluorophenylacetylene with a suitable difluorobenzene derivative under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes using hydrogenation catalysts.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorobenzophenone derivatives.
Reduction: Formation of difluorophenylethane derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorophenylacetylene: A precursor in the synthesis of the target compound.
1-Ethynyl-2,4-difluorobenzene: Another fluorinated alkyne with similar structural features.
2,5-Diphenyl-1,3-oxazoline: A compound with different functional groups but similar aromatic characteristics.
Uniqueness
2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene is unique due to its combination of multiple fluorine atoms and an alkyne group, which can impart distinct chemical and physical properties. These features make it valuable in various applications, particularly in the development of materials and pharmaceuticals with enhanced performance.
Propiedades
Número CAS |
797048-06-7 |
|---|---|
Fórmula molecular |
C19H14F4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-pent-1-enylbenzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-5-14-11-17(21)15(18(22)12-14)8-6-13-7-9-16(20)19(23)10-13/h4-5,7,9-12H,2-3H2,1H3 |
Clave InChI |
NHRHYDOAFQOVOD-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



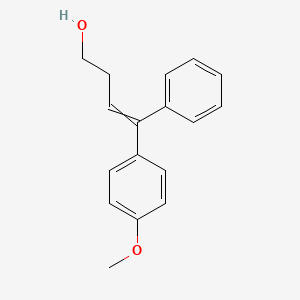
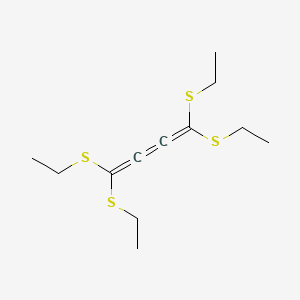
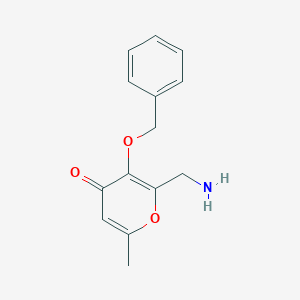
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
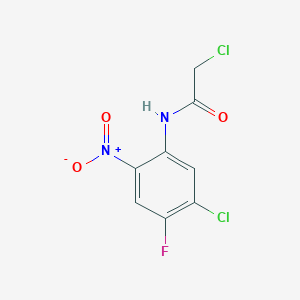
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)

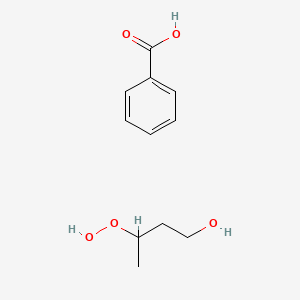
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
